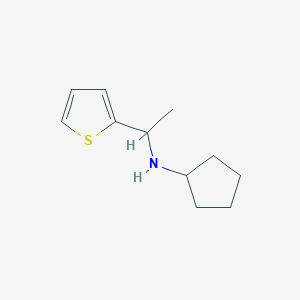
2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Übersicht
Beschreibung
“2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a study discusses the synthesis of SHAPE reagents, which are used for the interrogation of RNA structures in vivo . Another study discusses the synthesis of pyridine carboxylic acid adducts with squaric acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, a study discusses the structural characteristics of pyridine carboxylic acid adducts with squaric acid . Another study discusses the structural, optical, and vibrational properties of pyridine 3-carboxylic acid adsorbed on a silver cluster .Chemical Reactions Analysis
The chemical reactions of similar compounds have been discussed in various studies. For instance, a study discusses the reactions of RNA structure in living cells with a novel SHAPE reagent . Another study discusses the reactions of pyrimidines .Physical And Chemical Properties Analysis
Pyridinecarboxylic acids, which “this compound” is a derivative of, are known to exhibit strong hydrogen bonding between molecules . They have high boiling points compared to other substances of comparable molar mass .Wissenschaftliche Forschungsanwendungen
1. Use in Pharmaceutical and Biochemical Industries
Pyridine-3-carboxylic acid, a related compound to 2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, is widely used in the food, pharmaceutical, and biochemical industries. Its production can be intensified through enzymatic conversion or biosynthesis, and reactive extraction is a key separation technique for this process (Kumar & Babu, 2009).
2. Antimicrobial Properties and DNA Interactions
Pyridine-2-carboxylic acid derivatives, which are structurally similar to this compound, have been studied for their antimicrobial properties against various bacteria and yeast strains. They have also been analyzed for their interactions with DNA, demonstrating potential in medicinal and biological applications (Tamer et al., 2018).
3. Applications in Synthesis of Complex Molecules
The compound has been used as a precursor in the synthesis of complex molecules like N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and imidazo[1,2-a]pyridine carboxylic acid derivatives. These synthesis processes are crucial in the development of new materials with potential medicinal and biological applications (Chigorina et al., 2019); (Du Hui-r, 2014).
4. Electrosynthesis and Electrochemical Reduction
Electrochemical methods have been applied to reduce various substituents on the pyridine ring, demonstrating the compound's potential in electrosynthesis. This approach offers an efficient route for modifying the structure and properties of pyridine-based compounds, which can be useful in various industrial and research applications (Nonaka et al., 1981).
Wirkmechanismus
The mechanism of action of similar compounds has been discussed in various studies. For instance, a study discusses the role of RNA structure in regulating physiological and pathological processes . Another study discusses the interaction between pyridine 3-carboxylic acid and a silver nanocluster .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on similar compounds have been discussed in various studies. For instance, a study discusses the potential of a novel SHAPE reagent for probing RNA structures both in vitro and in vivo . Another study discusses the potential of pyridine 3-carboxylic acid adsorbed on a silver cluster for nonlinear optical applications .
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-2-1-5-11-9(8)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZQTMTWYRXVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)





![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)
![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)